molecular formula C11H15N3O2S B12300355 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- CAS No. 80983-33-1

1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)-

Cat. No.: B12300355
CAS No.: 80983-33-1
M. Wt: 253.32 g/mol
InChI Key: BRNZIDBMIOLNAS-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- is a heterocyclic aromatic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by sulfonation and methylation reactions. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- involves its interaction with specific molecular targets and pathways. This compound can inhibit various enzymes and proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s sulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Biological Activity

1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula and weight:

PropertyValue
Molecular Formula C10H12N4O2S
Molecular Weight 244.29 g/mol
IUPAC Name 1-methyl-6-(propylsulfonyl)-1H-benzimidazol-2-amine

1H-Benzimidazol-2-amine derivatives are known for their ability to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : These compounds often act as inhibitors of key enzymes involved in metabolic pathways, such as phosphodiesterases and kinases.
  • Modulation of Cell Signaling : They can influence pathways related to cell proliferation and apoptosis, making them potential candidates for anticancer therapies.
  • Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

Anticancer Activity

Recent studies have shown that 1H-benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In a study involving K562 leukemia cells, derivatives of benzimidazole were tested for their cytotoxic effects using MTT assays. Results indicated that these compounds triggered apoptosis through caspase activation pathways .

Antimicrobial Properties

Benzimidazole derivatives have also been explored for their antimicrobial activities. A review highlighted that compounds with benzimidazole moieties demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to standard antibiotics .

Antiviral Effects

Some research has indicated that benzimidazole derivatives possess antiviral properties, particularly against viruses like HIV and influenza. The mechanism often involves interference with viral replication processes .

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the effects of various benzimidazole derivatives on K562S (sensitive) and K562R (resistant) cells. The results demonstrated that specific derivatives significantly reduced cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Efficacy : In another investigation, a series of benzimidazole compounds were synthesized and tested against multiple bacterial strains. The findings revealed that certain compounds exhibited strong antibacterial activity, suggesting potential for development as new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of 1H-benzimidazol-2-amine derivatives is closely linked to their structural features. Key factors influencing activity include:

  • Substituents on the Benzimidazole Ring : Modifications at various positions can enhance or diminish biological potency.
  • Sulfonyl Group Influence : The presence of a propylsulfonyl group has been correlated with improved solubility and bioavailability, facilitating better interaction with biological targets.

Properties

CAS No.

80983-33-1

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

1-methyl-6-propylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C11H15N3O2S/c1-3-6-17(15,16)8-4-5-9-10(7-8)14(2)11(12)13-9/h4-5,7H,3,6H2,1-2H3,(H2,12,13)

InChI Key

BRNZIDBMIOLNAS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2C)N

Origin of Product

United States

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